2-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole
Description
2-({[4-Methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole is a heterocyclic compound featuring a benzimidazole core linked via a sulfanyl-methyl bridge to a 1,2,4-triazole ring substituted with a methyl group at position 4 and a pyridin-4-yl moiety at position 3. This structure combines pharmacophores known for diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties.
Properties
Molecular Formula |
C16H14N6S |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanylmethyl]-1H-benzimidazole |
InChI |
InChI=1S/C16H14N6S/c1-22-15(11-6-8-17-9-7-11)20-21-16(22)23-10-14-18-12-4-2-3-5-13(12)19-14/h2-9H,10H2,1H3,(H,18,19) |
InChI Key |
AEZZHVGTFCPMAE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC2=NC3=CC=CC=C3N2)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Classic Cyclization Approach
Reaction : o-Phenylenediamine reacts with carbon disulfide in alkaline conditions to form benzimidazole-2-thione, which can be further functionalized.
Conditions :
Key Intermediate : Benzimidazole-2-thione serves as a precursor for alkylation or substitution reactions.
Triazole Moiety Synthesis
The 4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl fragment requires strategic cyclization or click chemistry.
Hydrazide Cyclization
Route : Hydrazine derivatives react with methylating agents and pyridine-substituted precursors.
Step 1 : Synthesis of hydrazide intermediate
Step 2 : Cyclization with methyl isothiocyanate or similar reagents.
Example Protocol :
-
Hydrazide Formation :
-
Cyclization :
Click Chemistry (CuAAC)
Route : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole formation.
Step 1 : Alkyne functionalization of benzimidazole
Step 2 : Azide synthesis from p-pyridinyl derivatives
Step 3 : CuAAC coupling
Protocol :
-
Alkylation :
-
Azide Synthesis :
-
CuAAC :
Thioether Linkage Formation
The methylsulfanyl bridge connects the benzimidazole and triazole moieties.
Alkylation of Benzimidazole
Route : Benzimidazole-2-thione reacts with methyl bromoacetate or propargyl bromide to introduce the thioether.
Example :
Substitution Reactions
Route : Nucleophilic substitution of halogenated triazole derivatives with benzimidazole thiolates.
Conditions :
Integrated Synthesis Strategies
Sequential Alkylation and Click Chemistry
Steps :
-
Benzimidazole Alkylation : Introduce methylsulfanyl group.
-
Triazole Synthesis : CuAAC or cyclization.
-
Coupling : Link triazole to benzimidazole via thioether.
Example Data :
Microwave-Assisted Methods
Advantages : Reduced reaction time and improved yields.
Protocol :
Alternative Routes
Heterocycle Cross-Coupling
Route : Suzuki or Buchwald-Hartwig coupling for aryl-triazole bonds.
Conditions :
Metal-Free Triazole Synthesis
Route : Ethenesulfonyl fluoride (ESF) with azides.
Example :
Challenges and Optimization Strategies
Steric Hindrance in Thioether Formation
Solution : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
Chemical Reactions Analysis
Sulfanyl Group Substitutions
The sulfanyl (-S-) methyl bridge serves as a reactive site for further modifications:
-
Alkylation/Acylation : Reacts with alkyl/aryl halides (e.g., 2-bromo-1-phenylethanone) to form thioether derivatives .
-
Oxidation : Susceptible to oxidation with H₂O₂ or mCPBA, forming sulfoxides or sulfones, though this is less common in reported syntheses.
Triazole Ring Modifications
-
N-Alkylation : The 4-methyl group on the triazole can undergo further alkylation using allyl bromides or ethyl iodide under basic conditions.
-
Coordination Chemistry : The pyridinyl nitrogen and triazole N-donor sites enable metal complexation, as seen in analogous triazole derivatives .
Derivatization Reactions
The compound’s benzimidazole and triazole rings allow diverse derivatization:
Biological Activity Correlation
Derivatives with electron-withdrawing groups (e.g., nitro, chloro) on the benzimidazole ring exhibit enhanced antimicrobial activity (MIC: 64–512 μg/mL) .
Comparative Reactivity Table
Challenges and Limitations
-
Steric Hindrance : Bulky substituents on the triazole ring reduce reaction efficiency (e.g., yields drop to 57% for phenylethanol derivatives) .
-
Solubility Issues : Polar aprotic solvents (DMF, DMSO) are required for most reactions due to low solubility in water.
This compound’s reactivity is dominated by its triazole-thiol and benzimidazole moieties, enabling diverse chemical transformations. Further studies on its catalytic and pharmacological applications are warranted, particularly exploring metal complexation and bioactivity optimization.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the alkylation of thiol groups in 1,2,4-triazole derivatives. The resulting compounds have demonstrated significant stability and solubility in organic solvents, which enhances their utility in biological assays. The molecular formula is , with a molecular weight of 346.4 g/mol. The compound features a benzimidazole core that is known for its diverse biological activities.
Antimicrobial Properties
Research indicates that derivatives of benzimidazole, including the target compound, exhibit notable antimicrobial activities against various pathogens. A study evaluating a series of benzimidazole derivatives reported that compounds similar to the target showed significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives displayed minimum inhibitory concentration (MIC) values lower than those of standard antibiotics like ampicillin and ciprofloxacin .
Antiviral Activity
The compound's structural components suggest potential antiviral properties. Benzimidazole derivatives have been investigated for their efficacy against viruses such as hepatitis C virus (HCV). Some studies demonstrated that modifications to the benzimidazole ring enhance antiviral activity, making it a candidate for further exploration in antiviral drug development .
Antiparasitic Activity
Benzimidazole derivatives have also shown promise in antiparasitic applications. For example, compounds with similar structures have been effective against protozoan parasites such as Giardia intestinalis and Leishmania mexicana, indicating a broad spectrum of activity against various pathogens .
Case Studies
-
Antimicrobial Efficacy Study
- Objective : To evaluate the antibacterial activity of synthesized benzimidazole derivatives.
- Methodology : The study utilized broth microdilution methods to determine MIC values.
- Results : The target compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .
-
Antiviral Activity Assessment
- Objective : To assess the antiviral potential of benzimidazole derivatives.
- Methodology : In vitro assays were conducted using HCV-infected cell lines.
- Results : Certain derivatives demonstrated potent inhibition of viral replication, suggesting that structural modifications can enhance antiviral efficacy .
-
Antiparasitic Evaluation
- Objective : To investigate the antiparasitic properties of benzimidazole derivatives.
- Methodology : Compounds were tested against various protozoan parasites.
- Results : Notable activity was recorded against Trichomonas vaginalis, highlighting the therapeutic potential of these compounds in treating parasitic infections .
Mechanism of Action
The mechanism of action of 2-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in key biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Methyl or phenyl groups at position 4 of the triazole (as in the target compound vs. 5n/5o) influence steric bulk and electronic properties. Methyl groups may enhance metabolic stability compared to phenyl .
- Melting Points: Higher melting points in 5o (237–240°C) correlate with its polar cyano group, whereas thiazole (5n) and benzimidazole derivatives may exhibit variable solubility .
Antimicrobial Activity
- KA3, KA4, KA7 Derivatives : Electron-withdrawing groups (e.g., halogens) on the aryl ring enhance antimicrobial activity against E. coli and S. aureus (MIC: 12.5–25 µg/mL) . The target compound’s benzimidazole group may similarly improve membrane penetration.
- 5n and 5o: Thiazole and cyano groups in these compounds show moderate activity, but their mechanisms may differ from benzimidazole-containing analogs due to reduced aromaticity .
Toxicity Profiles
- Octylthio vs. Methylthio Derivatives : 2-(((4-Methyl-5-(octylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)pyrimidine exhibits lower toxicity (LC50: 49.66 mg/L) compared to methylthio analogs (LC50: 8.29 mg/L), suggesting longer alkyl chains reduce acute toxicity via improved metabolism . The target compound’s benzimidazole may confer intermediate toxicity, warranting further study.
Anti-inflammatory Potential
- KA9, KA11, KA14 Derivatives : Substitutions at the para-position of the phenyl ring (e.g., nitro, methoxy) enhance anti-inflammatory activity by 40–60% via inhibition of protein denaturation . The target compound’s methyl group may offer similar steric advantages.
Biological Activity
The compound 2-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole is a novel derivative that incorporates both benzimidazole and triazole moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and antiparasitic properties, supported by recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 346.4 g/mol. The structure features a benzimidazole core linked to a pyridine-substituted triazole through a sulfanyl methyl group. This unique combination may contribute to its biological efficacy.
Antimicrobial Activity
Recent studies have demonstrated that compounds with benzimidazole and triazole functionalities exhibit significant antimicrobial properties against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzimidazole Derivative A | Staphylococcus aureus (MRSA) | 12.5 - 25 μg/mL |
| Triazole Derivative B | Escherichia coli | 50 μg/mL |
| Compound of Interest | Bacillus subtilis | TBD |
| Compound of Interest | Pseudomonas aeruginosa | TBD |
Research indicates that derivatives containing bulky hydrophobic groups enhance antibacterial activity, likely due to improved membrane penetration and interaction with bacterial cell walls .
Antifungal Activity
The antifungal potential of the compound has been explored against various fungal strains, including Candida albicans and Aspergillus niger.
Table 2: Antifungal Activity
| Compound | Target Organism | MIC (μg/mL) |
|---|---|---|
| Benzimidazole Derivative C | Candida albicans | 25 - 50 μg/mL |
| Triazole Derivative D | Aspergillus niger | 12.5 - 25 μg/mL |
| Compound of Interest | Candida albicans | TBD |
Studies have shown that modifications to the benzimidazole ring can significantly influence antifungal efficacy, with certain substitutions leading to enhanced activity against resistant strains .
Antiparasitic Activity
The antiparasitic effects of the compound have also been investigated, particularly against protozoan parasites such as Trypanosoma cruzi.
Case Study: In Vitro Activity Against Trypanosoma cruzi
In vitro tests demonstrated that derivatives of benzimidazole showed dose-dependent inhibition of epimastigote forms of T. cruzi. At concentrations of 25 μg/mL and 50 μg/mL, significant reductions in parasite viability were observed, with higher efficacy noted in trypomastigote forms .
Q & A
Q. What are the established synthetic routes for 2-({[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-benzimidazole, and how is purity ensured?
The synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the triazole core via cyclization of thiosemicarbazides or condensation of hydrazine derivatives with nitriles under acidic conditions .
- Step 2 : Functionalization of the triazole ring with a pyridinyl group using Suzuki-Miyaura coupling or nucleophilic substitution .
- Step 3 : Sulfanyl-methyl linkage to the benzimidazole core via thioether formation, often employing Mitsunobu conditions or alkylation with mercapto intermediates .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and HPLC (≥95% purity) are standard .
Q. Which spectroscopic methods are critical for structural confirmation?
- NMR Spectroscopy : - and -NMR confirm substituent integration and connectivity (e.g., pyridinyl protons at δ 8.5–9.0 ppm; benzimidazole NH at δ 12–13 ppm) .
- IR Spectroscopy : Absorbances for C=N (1600–1650 cm) and S–C (650–750 cm) validate functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .
Q. What preliminary biological assays are recommended for activity screening?
- Antibacterial Activity : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to reference drugs .
- Enzyme Inhibition : Docking studies (AutoDock Vina) against target enzymes (e.g., β-lactamases) to predict binding affinities .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for triazole formation .
- Catalyst Optimization : Palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency in pyridinyl introduction .
- Microwave Assistance : Reduces reaction time (e.g., from 24 hours to 2 hours for cyclization steps) .
Q. How are structural ambiguities resolved when spectroscopic data conflicts with computational models?
Q. How should contradictory biological activity data be analyzed?
Q. What strategies elucidate the mechanism of action against bacterial targets?
- Mutagenesis Studies : Introduce point mutations in enzyme active sites (e.g., TEM-1 β-lactamase) to identify critical binding residues .
- Time-Kill Assays : Determine bactericidal vs. bacteriostatic effects by monitoring CFU/mL over 24 hours .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
